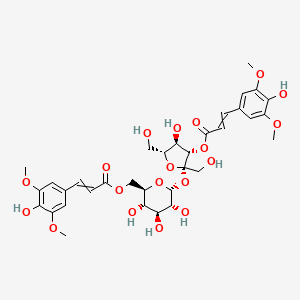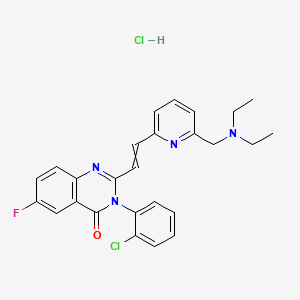
Fmoc-Lys(Boc)-OH-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys(Boc)-OH-15N2 is a derivative of lysine, an essential amino acid, and is used extensively in peptide synthesis. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, which safeguard the amino functionalities during chemical reactions. The “15N2” indicates that the compound contains two nitrogen atoms labeled with the stable isotope nitrogen-15, making it useful in various research applications, including nuclear magnetic resonance (NMR) studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-OH-15N2 typically involves the following steps:
Protection of the ε-amino group: The ε-amino group of lysine is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine in anhydrous dichloromethane.
Fmoc protection: The α-amino group is then protected using fluorenylmethyloxycarbonyl (Fmoc) chloride in the presence of a base like sodium carbonate in a suitable solvent.
Isotopic labeling: The nitrogen atoms are labeled with nitrogen-15 during the synthesis of the lysine precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of lysine are subjected to protection and labeling reactions in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Lys(Boc)-OH-15N2 undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using a base like piperidine.
Coupling reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Substitution reactions: Introduction of various functional groups at the ε-amino position after Boc deprotection.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Various electrophiles in the presence of a base after Boc removal.
Major Products
Peptides: Linear or cyclic peptides with specific sequences.
Functionalized lysine derivatives: Compounds with various functional groups at the ε-amino position.
Applications De Recherche Scientifique
Chemistry
Fmoc-Lys(Boc)-OH-15N2 is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences . The isotopic labeling with nitrogen-15 makes it valuable for NMR studies to investigate peptide structures and dynamics .
Biology
In biological research, the compound is used to synthesize peptides that can be incorporated into proteins for structural and functional studies . It is also used in the development of peptide-based drugs and biomaterials .
Medicine
This compound is employed in the synthesis of peptide-based therapeutics and diagnostic agents . Its use in NMR studies aids in understanding the interactions between peptides and biological targets .
Industry
In the industrial sector, the compound is used in the large-scale production of peptides for pharmaceuticals, cosmetics, and food additives .
Mécanisme D'action
The mechanism of action of Fmoc-Lys(Boc)-OH-15N2 primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino functionalities during chemical reactions, allowing for the stepwise assembly of peptides . The nitrogen-15 labeling enables detailed NMR studies to elucidate peptide structures and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar structure but without nitrogen-15 labeling.
Fmoc-Lys(Me,Boc)-OH: Contains a methyl group at the ε-amino position.
Fmoc-Lys(ivDde)-OH: Uses ivDde as a protecting group instead of Boc.
Uniqueness
Fmoc-Lys(Boc)-OH-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful for NMR studies. This feature distinguishes it from other lysine derivatives that do not have isotopic labeling .
Propriétés
Formule moléculaire |
C26H32N2O6 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]hexanoic acid |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i27+1,28+1 |
Clé InChI |
UMRUUWFGLGNQLI-SBAWBPENSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[15NH]CCCC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)


![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)




![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide](/img/structure/B11934891.png)
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one](/img/structure/B11934896.png)
